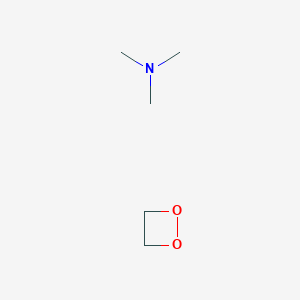![molecular formula C22H18F3NO2S B12602642 N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine CAS No. 648438-17-9](/img/structure/B12602642.png)
N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine: is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further linked to a glycine moiety through a sulfanyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine typically involves multiple steps, starting with the preparation of the biphenyl intermediate. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the biphenyl structure or the sulfanyl bridge.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the biphenyl structure .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate.
Industry: In industry, N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties .
Wirkmechanismus
The mechanism by which N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the glycine moiety can facilitate specific interactions with biological molecules. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares the trifluoromethyl group and is used in similar applications, such as in the synthesis of pharmaceuticals and advanced materials.
4-(Trifluoromethyl)-1,1’-biphenyl: This compound is structurally similar but lacks the glycine moiety, making it less versatile in biological applications.
N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinamine: This compound also contains a trifluoromethyl group and is used in the development of pharmaceuticals.
Uniqueness: N-[4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine is unique due to the combination of the trifluoromethyl group, biphenyl structure, and glycine moiety. This combination provides a balance of chemical stability, reactivity, and biological activity, making it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
648438-17-9 |
|---|---|
Molekularformel |
C22H18F3NO2S |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
2-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methylsulfanyl]anilino]acetic acid |
InChI |
InChI=1S/C22H18F3NO2S/c23-22(24,25)18-6-4-16(5-7-18)17-3-1-2-15(12-17)14-29-20-10-8-19(9-11-20)26-13-21(27)28/h1-12,26H,13-14H2,(H,27,28) |
InChI-Schlüssel |
XANXAEJIQNTZEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CSC3=CC=C(C=C3)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



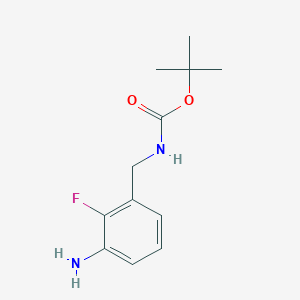
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
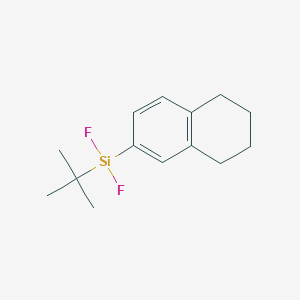
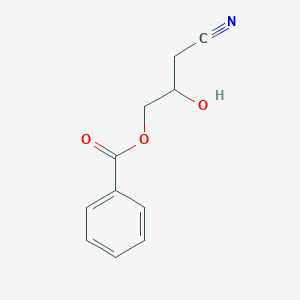
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)
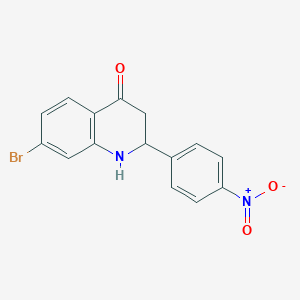

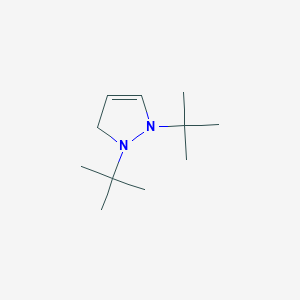
![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
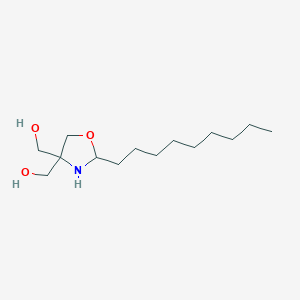
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
